molecular formula C18H21FN4O2 B2576570 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methoxybenzamide CAS No. 2034614-96-3

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methoxybenzamide

Cat. No.: B2576570
CAS No.: 2034614-96-3
M. Wt: 344.39
InChI Key: MBSHFAYCDOLUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methoxybenzamide is a synthetic small molecule provided for research purposes. This compound belongs to a class of molecules featuring a benzamide scaffold linked to a piperidine-substituted fluoropyrimidine, a structural motif prevalent in medicinal chemistry. The piperidine ring is a privileged scaffold in drug discovery, known to contribute to favorable pharmacokinetic properties and metabolic stability by allowing modulation of lipophilicity and molecular shape to fit target binding pockets . The presence of the fluoropyrimidine group can enhance binding affinity and metabolic stability, making such compounds valuable for probing biological systems. This product is designed for in vitro research applications only. Potential applications include use as a reference standard in analytical chemistry, a building block in synthetic chemistry, or a molecular tool for high-throughput screening and target identification in early-stage drug discovery programs. Researchers are responsible for determining the suitability of this compound for their specific experiments. This compound is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note: Specific data on the mechanism of action, biological activity, and primary research applications for this exact compound are not currently available in the public scientific literature. All information provided here is structural and contextual in nature.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-25-16-4-2-3-14(9-16)17(24)20-10-13-5-7-23(8-6-13)18-21-11-15(19)12-22-18/h2-4,9,11-13H,5-8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSHFAYCDOLUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methoxybenzamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with piperidine under controlled conditions to form 1-(5-fluoropyrimidin-2-yl)piperidine.

  • Methylation: : The next step involves the methylation of the piperidine intermediate. This is done by reacting the intermediate with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate to yield 1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl.

  • Coupling with 3-Methoxybenzoyl Chloride: : The final step involves the coupling of the methylated piperidine intermediate with 3-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can be performed on the fluoropyrimidine moiety, potentially converting it to a dihydropyrimidine derivative.

  • Substitution: : The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methoxybenzamide has several applications in scientific research:

  • Chemistry: : It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.

  • Medicine: : Preliminary studies suggest that this compound could have therapeutic potential. It is being investigated for its effects on certain biological pathways that are relevant to diseases such as cancer and neurological disorders.

  • Industry: : In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Piperidine-Based Analogues
  • Fentanyl Derivatives ():
    Compounds like 2'-fluoroortho-fluorofentanyl and para-methylfentanyl feature piperidin-4-yl groups with phenethyl or arylacetamide substituents. Unlike the target compound, these opioids prioritize lipophilic groups (e.g., fluorophenyl, phenethyl) for μ-opioid receptor binding. The target’s 5-fluoropyrimidine and methoxybenzamide substituents suggest divergent applications, likely favoring kinase inhibition over opioid activity .

  • Goxalapladib ():
    This atherosclerosis drug contains a piperidin-4-yl group linked to a naphthyridine core and trifluoromethyl biphenyl. While both compounds share fluorinated substituents, Goxalapladib’s bulkier structure and trifluoromethyl group enhance metabolic stability, whereas the target’s smaller pyrimidine ring may improve membrane permeability .

Benzamide-Containing Compounds
  • and Compounds:
    The compound in includes a benzimidazole-piperidine structure with fluorobenzyl and methoxyphenethyl groups. Its methoxy substituent parallels the target’s 3-methoxybenzamide, suggesting shared solubility advantages. ’s kinase inhibitor features a methoxybenzamide attached to a methylpiperidin-4-yl group, highlighting the role of methoxy groups in hydrogen bonding with kinase active sites .

  • N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)... ():
    This dimethyl benzamide derivative lacks fluorine but includes a trifluoromethylpyridine group. The absence of methoxy and fluorine may reduce polarity, impacting solubility compared to the target compound .

Fluorinated Heterocycles
  • Example 53 ():
    This pyrazolo-pyrimidine-chromen compound shares a fluorinated heterocycle (5-fluoro-3-fluorophenyl) but incorporates a chromen-4-one core. The chromen system’s rigidity contrasts with the target’s flexible piperidine-pyrimidine linkage, likely altering target selectivity .

  • Compound:
    A complex fluorinated probe with difluoro-pyrrolodiazaborinin and methoxybenzamide groups. Both compounds use fluorine for electronic modulation, but the target’s simpler structure may offer better synthetic accessibility .

Comparative Data Table

Compound Name/Structure Core Structure Key Substituents Fluorination Pharmacological Target/Activity Reference
Target Compound Piperidin-4-yl-methyl 5-fluoropyrimidin-2-yl, 3-methoxybenzamide 5-F-pyrimidine Kinase inhibitor (hypothesized) Synthesized
2'-Fluoroortho-fluorofentanyl Piperidin-4-yl Fluorophenyl, phenethyl 2-F-phenyl Opioid receptor agonist
Goxalapladib Piperidin-4-yl-acetamide Difluorophenyl, trifluoromethyl biphenyl 2,3-diF-phenyl Atherosclerosis treatment
Compound Methylpiperidin-4-yl Chlorophenyl, pyrazolo-pyridine None Kinase inhibitor

Key Findings

Methoxybenzamide Role: The 3-methoxy group improves solubility and hydrogen bonding, a feature shared with kinase inhibitors in .

Piperidine Substitution: Compared to opioid-focused piperidine analogs, the target’s pyrimidine substitution redirects activity toward non-opioid targets (e.g., kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.